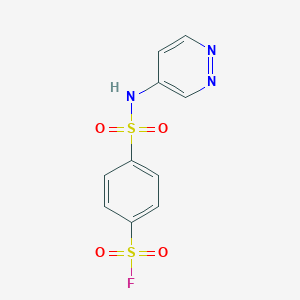
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride (also known as TFB-TBOA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in a variety of research areas.
科学的研究の応用
Structural and Molecular Analysis
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its derivatives have been studied extensively for their unique structural characteristics. Research has revealed the isomorphous nature of these compounds, which, despite sharing similar crystalline structures, exhibit distinct molecular conformations and intermolecular interactions due to slight variations in their unit-cell dimensions. These structural differences significantly influence their potential applications in scientific research, particularly in the field of crystallography and molecular design (Blanco et al., 2012).
Dopaminergic Activity and Neuroleptic Potential
Several studies have explored the dopaminergic activity of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride derivatives. These compounds exhibit significant agonist activities at DA-1 and DA-2 dopamine receptors, making them potential candidates for the treatment of disorders associated with dopamine dysfunction, such as Parkinson's disease and schizophrenia. The substitution of halogens (e.g., fluorine) at specific positions on the benzazepine ring has been shown to modulate the receptor activity and selectivity of these compounds, highlighting their therapeutic potential (Ross et al., 1987).
Radiotracer Development for Positron Emission Tomography (PET)
Fluorinated derivatives of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been investigated for their applicability as radiotracers in PET imaging. These compounds, particularly those labeled with Fluorine-18, have shown promise in selectively targeting dopamine D1 receptors in the brain, offering valuable tools for the non-invasive study of dopaminergic systems in vivo. The development of such radiotracers could significantly advance research in neurology and pharmacology by providing insights into the dopaminergic mechanisms underlying various neurological disorders (Mukherjee et al., 1993).
特性
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVKSWYRYCXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

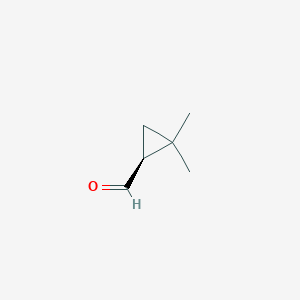


![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)
![2-[[3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2735549.png)

![3-[(3-Amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/no-structure.png)
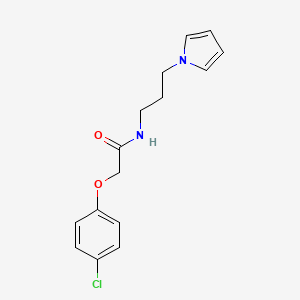
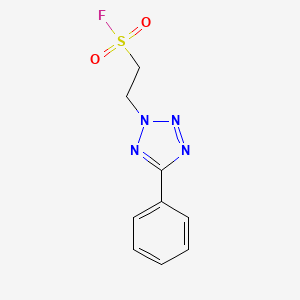
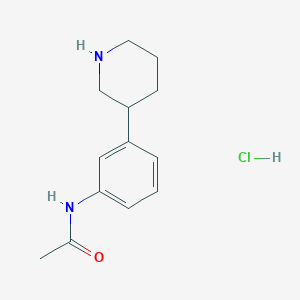
![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)
